molecular formula C12H15BF2O2 B1340015 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 288101-48-4

2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1340015
CAS No.: 288101-48-4
M. Wt: 240.06 g/mol
InChI Key: HVKAOYLQBVBZDU-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C12H15BF2O2 and its molecular weight is 240.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Applications

  • Synthesis of Novel Derivatives for LCD Technology

    A study by Das et al. (2015) demonstrated the synthesis of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These derivatives have potential applications in Liquid Crystal Display (LCD) technology and are being investigated for therapeutic use in neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).

  • Development in Polymer Synthesis

    Yokozawa et al. (2011) explored the polymerization of a related compound to produce poly(3-hexylthiophene) with high regioregularity, which is significant for developing advanced polymeric materials (Yokozawa, Suzuki, Nojima, Ohta, & Yokoyama, 2011).

Biochemical and Medicinal Research

  • Investigation of Inhibitory Activity against Serine Proteases

    Spencer et al. (2002) synthesized derivatives of 2-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes and measured their inhibitory activity against serine proteases, such as thrombin. This research contributes to understanding the biochemical properties of these compounds (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, & Deadman, 2002).

  • Synthesis for Lipogenic Inhibitors

    Another study by Das et al. (2011) synthesized a series of similar derivatives and identified some, like BF102, as potential lipogenesis inhibitors, suggesting their use in lipid-lowering drugs (Das, Zhao, Tang, & Yang, 2011).

Chemical Synthesis and Reactions

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with enzymes such as cyclooxygenase-2 (COX-2) and various kinases, modulating their activity through binding interactions . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-compound complex and influence the enzyme’s catalytic activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, thereby affecting cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the activity of the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth and proliferation . Additionally, this compound can impact the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and proliferation rates . These effects are mediated through the compound’s interactions with key signaling molecules and transcription factors.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . For example, it can inhibit the activity of COX-2 by occupying its active site and preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound can influence gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions underpin the compound’s ability to modulate cellular processes and biochemical pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its biochemical applications. In laboratory settings, this compound has been observed to maintain its stability under various conditions, although it may undergo gradual degradation when exposed to light and oxygen . Long-term studies have shown that the compound’s effects on cellular function can persist for extended periods, with minimal loss of activity . These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the concentration of the compound in experimental settings to achieve desired outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may retain or alter its biological activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BF2O2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(14)7-10(9)15/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKAOYLQBVBZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584472
Record name 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288101-48-4
Record name 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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